molecular formula C11H8O3S B603161 1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone CAS No. 119658-39-8

1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone

Cat. No.: B603161
CAS No.: 119658-39-8
M. Wt: 220.25g/mol
InChI Key: VJIOMPMVDYFNOV-UHFFFAOYSA-N
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Description

1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone is a heterocyclic compound that features a benzothiophene core with an acetyl group at the 2-position and a methylenedioxy group at the 5,6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-acetylbenzo[b]thiophenes involves the use of commercially available aromatic halides. This green one-step protocol uses water as the reaction medium, resulting in a high yield of pure cyclized products . The reaction typically involves nucleophilic aromatic substitution and thiol cyclization.

Industrial Production Methods

Industrial production methods for 2-acetyl-5,6-methylenedioxybenzo[b]thiophene are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the acetyl group to an alcohol.

    Substitution: This reaction can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 2-acetyl-5,6-methylenedioxybenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for estrogen receptors, modulating their activity. It can also inhibit specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone is unique due to the presence of both the acetyl and methylenedioxy groups, which can enhance its biological activity and make it a versatile scaffold for drug development.

Properties

CAS No.

119658-39-8

Molecular Formula

C11H8O3S

Molecular Weight

220.25g/mol

IUPAC Name

1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone

InChI

InChI=1S/C11H8O3S/c1-6(12)10-3-7-2-8-9(14-5-13-8)4-11(7)15-10/h2-4H,5H2,1H3

InChI Key

VJIOMPMVDYFNOV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC3=C(C=C2S1)OCO3

Origin of Product

United States

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